![molecular formula C13H13F3N2O B2671287 2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile CAS No. 66573-60-2](/img/structure/B2671287.png)

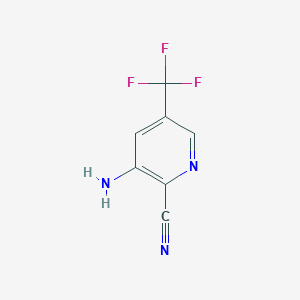

2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as TAK-659 and has been found to exhibit promising biological activities that make it a potential candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Photophysical Characterization and Structural Analysis Taylor Chin et al. (2010) synthesized a compound related to our chemical of interest through a coupling reaction involving morpholine and explored its photophysical properties. X-ray structural analysis provided insights into the compound's structure, revealing the geometry of the N―N double bond and partial delocalization across the triazene moiety. Spectroscopic analysis in acetonitrile and 2-methyltetrahydrofuran solutions highlighted its absorption and emission characteristics, indicating potential applications in photophysical studies (Taylor Chin, A. Phipps, F. Fronczek, & R. Isovitsch, 2010).

Light-Switch Mechanism of Ruthenium Complexes Research on [Ru(phen)2dppz]2+ complexes, closely related to our compound of interest due to the involvement of acetonitrile in their study, revealed a "light-switch" effect critical for their utility as DNA probes. Detailed investigations into the photophysics of these complexes in water/acetonitrile mixtures contributed to understanding their emission behavior and quantum yield, laying groundwork for potential applications in biochemical sensing and molecular imaging (E. Olson, Dehong Hu, A. Hörmann, et al., 1997).

Highly Luminescent Lanthanide Ion Complexes A study by A. de Bettencourt-Dias et al. (2007) on lanthanide ion complexes, involving acetonitrile as a solvent, demonstrated the synthesis of highly luminescent complexes. These findings point towards the potential use of such compounds in developing luminescent materials and sensors, with implications for imaging and analytical applications in scientific research (A. de Bettencourt-Dias, Subha Viswanathan, & A. Rollett, 2007).

Catalytic Transition States in Aminolysis Investigations into the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines in acetonitrile by I. Um et al. (2015) unveiled mechanisms involving catalytic transition states. This research offers insights into reaction kinetics and mechanisms, with potential applications in synthetic chemistry and catalysis design (I. Um, Min-Young Kim, A. Bae, et al., 2015).

Oxidation Studies and Polymerization Processes The living cationic ring-opening polymerizations of various 2-oxazoline derivatives in acetonitrile, as researched by F. Wiesbrock et al. (2005), demonstrate the utility of related chemical environments in facilitating high-temperature polymerization processes. These findings have implications for materials science, particularly in the synthesis of polymers with specific properties (F. Wiesbrock, R. Hoogenboom, M. Leenen, et al., 2005).

Propiedades

IUPAC Name |

2-morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)18-5-7-19-8-6-18/h1-4,12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYBOGFKROWNJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2671204.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2671207.png)

![2-phenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2671209.png)

![2-(4-(isopropylsulfonyl)phenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2671216.png)

![Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2671218.png)

![1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2671224.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671225.png)

![N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide](/img/structure/B2671227.png)